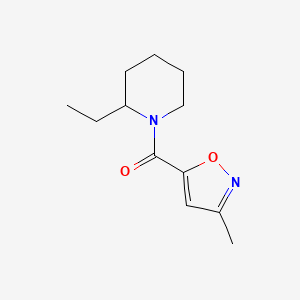
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.
作用机制
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the neuron, which can activate various intracellular signaling pathways and ultimately result in changes in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. This compound has also been shown to have neuroprotective effects, potentially making it a valuable tool for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone in lab experiments is its high potency and selectivity for the NMDA receptor glycine site. This allows for precise modulation of NMDA receptor activity, which can be useful for investigating various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain over an extended period of time.
未来方向
There are several potential future directions for research involving (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone. One area of interest is the development of novel drugs that target the NMDA receptor glycine site, potentially leading to new treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the role of this compound in synaptic plasticity and learning and memory processes, which could have implications for the development of cognitive enhancers. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成方法
The synthesis of (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone involves the reaction of 2-ethylpiperidine with 3-methyl-5-isoxazolecarboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone has been widely used in scientific research to investigate the mechanisms of action of various neurotransmitters and drugs. Specifically, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been used to study the effects of various drugs on the brain, including opioids and psychostimulants.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-6-4-5-7-14(10)12(15)11-8-9(2)13-16-11/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWGAIQIIIRTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)


methanone](/img/structure/B7478263.png)
methanone](/img/structure/B7478270.png)





![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)